![molecular formula C84H173N5O7 B10855823 1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol](/img/structure/B10855823.png)
1-[2-[2-[Bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C14-4 is an ionizable lipid used in the formulation of lipid nanoparticles. It is known for its high transfection efficiency and low cytotoxicity, making it a valuable component in various scientific and medical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C14-4 is synthesized through a series of chemical reactions involving the incorporation of long-chain fatty acids and amines. The process typically involves the use of organic solvents such as ethanol and dimethyl sulfoxide (DMSO) to dissolve the reactants. The reaction conditions often require ultrasonic assistance to ensure complete dissolution and proper mixing of the components .
Industrial Production Methods
In industrial settings, the production of C14-4 involves large-scale chemical synthesis using automated systems to ensure consistency and purity. The compound is typically stored at low temperatures (-20°C to -80°C) to maintain its stability and prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
C14-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lipid derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions involving C14-4 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce lipid peroxides, while reduction reactions can yield reduced lipid derivatives. Substitution reactions can result in the formation of modified lipids with different functional groups .
Applications De Recherche Scientifique
C14-4 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: Employed in the transfection of cells with genetic material, such as mRNA and siRNA.
Medicine: Utilized in the development of vaccines and gene therapies, particularly for its role in delivering mRNA-based vaccines.
Industry: Applied in the formulation of cosmetic products and other consumer goods that require efficient delivery of active ingredients .
Mécanisme D'action
C14-4 exerts its effects by forming lipid nanoparticles that encapsulate and protect genetic material or other active compounds. These nanoparticles facilitate the delivery of the encapsulated material into target cells by merging with the cell membrane. The ionizable nature of C14-4 allows it to change its charge in response to the pH of the environment, enhancing its ability to release the encapsulated material within the target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to C14-4 include:
- C13-112-tri-tail
- Cholesterol Pelargonate
- 18:0 mPEG5000 PE ammonium
- D-Lin-MC3-DMA
- CL4F8-6
Uniqueness
C14-4 is unique due to its high transfection efficiency and low cytotoxicity, which make it particularly suitable for applications in gene therapy and vaccine development. Its ability to form stable lipid nanoparticles and efficiently deliver genetic material sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C84H173N5O7 |
|---|---|
Poids moléculaire |
1365.3 g/mol |
Nom IUPAC |
1-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol |
InChI |
InChI=1S/C84H173N5O7/c1-6-11-16-21-26-31-36-41-46-51-56-80(90)75-87(68-72-96-74-70-89(78-83(93)59-54-49-44-39-34-29-24-19-14-9-4)79-84(94)60-55-50-45-40-35-30-25-20-15-10-5)66-65-85-61-63-86(64-62-85)67-71-95-73-69-88(76-81(91)57-52-47-42-37-32-27-22-17-12-7-2)77-82(92)58-53-48-43-38-33-28-23-18-13-8-3/h80-84,90-94H,6-79H2,1-5H3 |
Clé InChI |
OQALBVGFAKJDAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CN(CCN1CCN(CC1)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



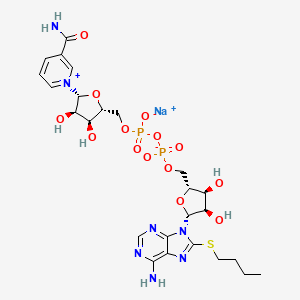
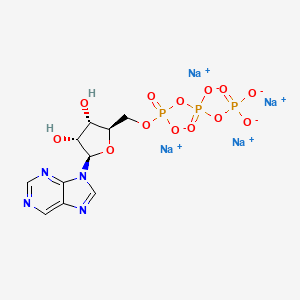
![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)

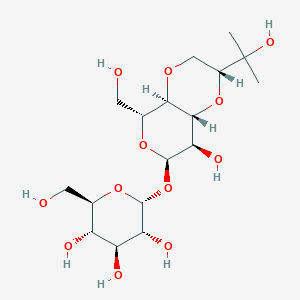
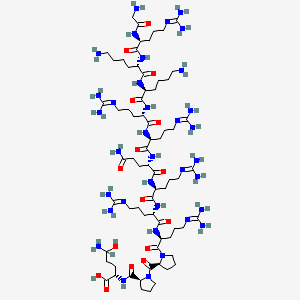


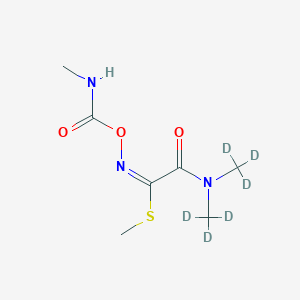
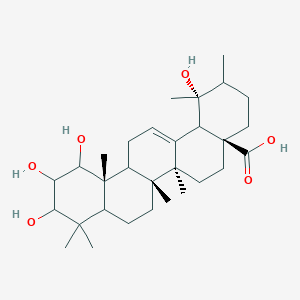
![[(Z)-non-2-enyl] 2-[4-(dimethylamino)butylsulfanylcarbonyl-(2-heptadecan-9-yloxy-2-oxoethyl)amino]acetate](/img/structure/B10855821.png)
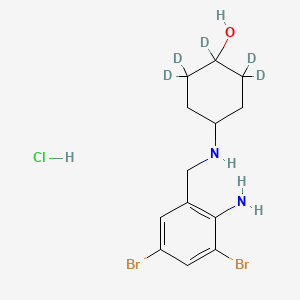
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)
![2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)